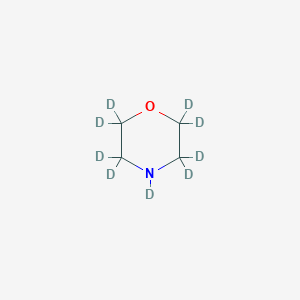

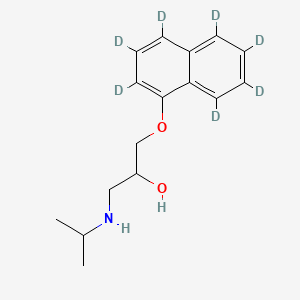

(~2~H_9_)Morpholine

Übersicht

Beschreibung

Morpholine is an organic heteromonocyclic compound whose six-membered ring contains four carbon atoms and one nitrogen atom and one oxygen atom that lies opposite to each other . It appears as a colorless liquid with a fishlike odor . It is used to make other chemicals, as a corrosion inhibitor, and in detergents .

Synthesis Analysis

Morpholine is often produced industrially by the dehydration of diethanolamine with sulfuric acid . It can also be obtained via degradation of N-methylmorpholine N-oxide (NMMO) during fiber production .

Molecular Structure Analysis

Morpholine is a six-membered aliphatic heterocyclic compound with the molecular formula C4H9NO . The ring contains both nitrogen and oxygen atoms . The carbon atoms adjacent to the N–H bond are saturated, ensuring sp3 hybridization at the nitrogen center, with the result that the N atom lies out of the plane defined by the four carbon atoms .

Chemical Reactions Analysis

Morpholine undergoes most chemical reactions typical for other secondary amines, though the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine . For this reason, it forms a stable chloramine .

Physical and Chemical Properties Analysis

Morpholine has a molecular weight of 87.12 g/mol . It appears as a colorless liquid with a fishlike odor . It has a flash point of 100 °F . It is corrosive to tissue, less dense than water and soluble in water . Its vapors are heavier than air .

Wissenschaftliche Forschungsanwendungen

Morpholine as a Privileged Structure in Medicinal Chemistry

Morpholine is a versatile heterocycle used extensively in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. Its presence in numerous approved and experimental drugs highlights its significance as a synthetic building block. The morpholine ring, when appropriately substituted, exhibits a broad range of biological activities and plays a crucial role in the pharmacophore for enzyme inhibitors and receptor affinity. Its application spans across various molecular targets, demonstrating its capability to increase potency and provide desirable drug-like properties with improved pharmacokinetics (Kourounakis, Xanthopoulos, & Tzara, 2020).

Morpholine in Synthetic Strategies

The synthesis and functionalization of morpholine are subjects of significant interest due to their biological and pharmacological importance. Novel synthetic strategies for morpholine aim at creating easily accessible libraries of bioactive molecules, which are crucial for drug discovery projects. The continuous development of these methodologies underscores morpholine's role as a fundamental scaffold in medicinal chemistry (Tzara, Xanthopoulos, & Kourounakis, 2020).

Morpholine Derivatives in Therapeutic Development

Chemical manipulations of morpholine-based molecules lead to the development of therapeutic agents tackling a broad range of medical conditions. Its physical and chemical properties, such as polarity and solubility, along with its cost-effectiveness and availability, make morpholine a promising candidate in the synthesis of potent drugs (Rupak, Vulichi, & Kapur, 2016).

Morpholine in Gene Function Studies Using Zebrafish

Morpholino oligomers (MOs) are instrumental in knocking down gene expression in zebrafish, facilitating the study of gene functions within developmental biology. These oligomers, when conjugated with cell-penetrating peptides (CPPs), have shown considerable promise in vivo, indicating their potential as research tools and therapeutic agents (Moulton, 2013).

Diagnostic Applications of Morpholinos

Morpholinos are utilized in diagnostic applications due to their unique hybridization behaviors and resistance to enzymatic degradation. Their properties enable sensitive and specific nucleic acid analysis, offering advancements in electrochemical diagnostics for identifying nucleic acids without the need for labeling (Levicky, Koniges, & Tercero, 2017).

Wirkmechanismus

Morpholine is a versatile moiety, a privileged pharmacophore and an outstanding heterocyclic motif with wide ranges of pharmacological activities due to different mechanisms of action . The ability of morpholine to enhance the potency of the molecule through molecular interactions with the target protein (kinases) or to modulate the pharmacokinetic properties propelled medicinal chemists and researchers to synthesize morpholine ring by the efficient ways and to incorporate this moiety to develop various lead compounds with diverse therapeutic activities .

Safety and Hazards

Morpholine is corrosive to the respiratory tract . Repeated exposure to this material can result in absorption through skin causing significant health hazard . It is harmful in contact with skin and causes serious eye damage . Swallowing a small quantity of this material will result in serious health hazard .

Eigenschaften

IUPAC Name |

2,2,3,3,4,5,5,6,6-nonadeuteriomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1D2,2D2,3D2,4D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAVUWVOSKDBBP-KLRAWXKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678650 | |

| Record name | (~2~H_9_)Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203578-31-8 | |

| Record name | (~2~H_9_)Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

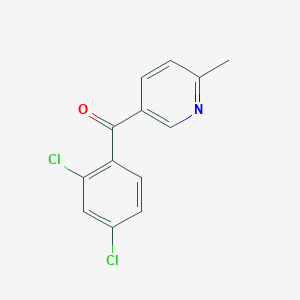

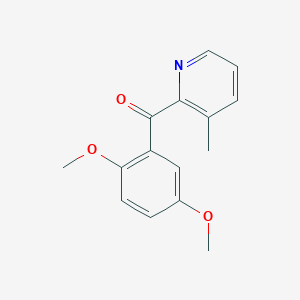

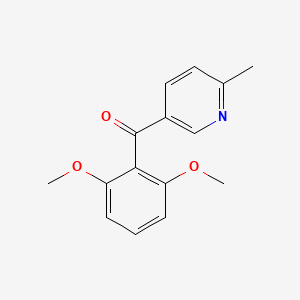

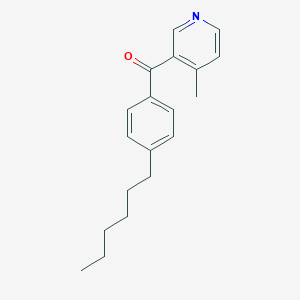

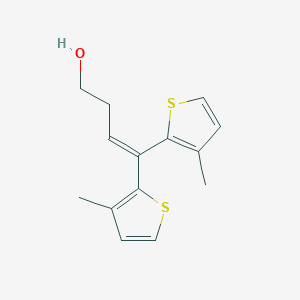

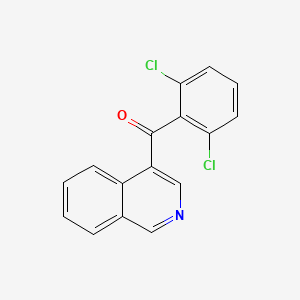

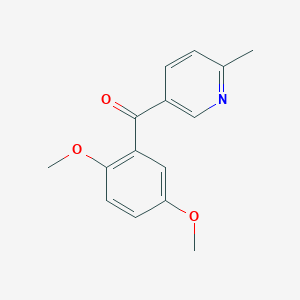

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B1453141.png)

![2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1453150.png)